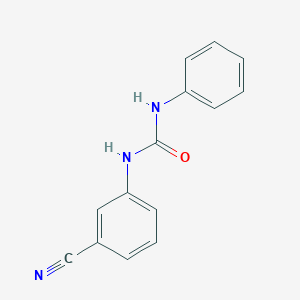![molecular formula C8H6ClN3S2 B1348718 5-[(2-氯苯基)氨基]-1,3,4-噻二唑-2-硫醇 CAS No. 37844-22-7](/img/structure/B1348718.png)
5-[(2-氯苯基)氨基]-1,3,4-噻二唑-2-硫醇
描述
The compound “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” is a derivative of the 1,3,4-thiadiazole class of compounds1. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The ring is substituted with a 2-chlorophenyl group and an amino group1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol”. However, the synthesis of similar compounds often involves the reaction of a 2-chlorophenyl group with an amino-thiadiazole2.Molecular Structure Analysis
The molecular structure of “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” is characterized by a thiadiazole ring substituted with a 2-chlorophenyl group and an amino group1. The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.
Chemical Reactions Analysis
The specific chemical reactions involving “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” are not available in the sources I found. However, compounds with similar structures are often involved in reactions with nucleophiles and electrophiles due to the presence of the amino group and the thiadiazole ring2.Physical And Chemical Properties Analysis
The compound “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” is a solid4. Its melting point is 229-233 °C4. The compound’s molecular weight is 211.674.科学研究应用
-
Pharmaceutical Research
- Summary of Application: The compound “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” could potentially be used in pharmaceutical research. Similar compounds have been shown to enhance muscle protein synthesis and improve exercise performance.
- Results or Outcomes: While I couldn’t find specific results or outcomes for “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol”, similar compounds have been shown to improve glucose metabolism and insulin sensitivity.
-
Chemical Synthesis
- Summary of Application: The compound “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” can be synthesized from 4-chlorobenzoic acid .
- Methods of Application: The synthesis involves several steps, including esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .
- Results or Outcomes: The result of this process is the synthesis of “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol”. The compound was characterized by various spectroscopic techniques and single-crystal X-ray diffraction .
-
Antiviral Research
- Summary of Application: Indole derivatives, which are structurally similar to “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol”, have shown potential as antiviral agents .
- Methods of Application: These compounds are often tested in vitro or in vivo to determine their antiviral effects .
- Results or Outcomes: For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Cancer Treatment
- Summary of Application: The 1,3,4-oxadiazole scaffold, which is present in “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol”, has shown potential for cancer treatment .
- Methods of Application: These compounds are often tested on different cell lines of various types of cancer .
- Results or Outcomes: It is demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
-
Antimicrobial Research
- Summary of Application: Indole derivatives, which are structurally similar to “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol”, have shown potential as antimicrobial agents .
- Methods of Application: These compounds are often tested in vitro to determine their antimicrobial effects .
- Results or Outcomes: For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antimicrobial activity. Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antimicrobial agents with IC50 values ranging from 0.4 to 2.1 μg/mL .
-
Antioxidant Research
- Summary of Application: Chalcones, which are structurally similar to “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol”, have shown potential as antioxidants .
- Methods of Application: These compounds are often tested in vitro to determine their antioxidant effects .
- Results or Outcomes: Various chalcone derivatives show antioxidant properties .
安全和危害
The compound “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” may be toxic if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation5. It should be handled with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation5.
未来方向
The future directions for “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” could involve further exploration of its potential biological activities and therapeutic applications. Given the diverse biological activities of similar compounds, it may be worthwhile to investigate its potential as an antiviral, anti-inflammatory, or anticancer agent3.
属性
IUPAC Name |
5-(2-chloroanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S2/c9-5-3-1-2-4-6(5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNZMIGMBVWIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNC(=S)S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351294 | |
| Record name | 5-(2-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol | |
CAS RN |
37844-22-7 | |
| Record name | 37844-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




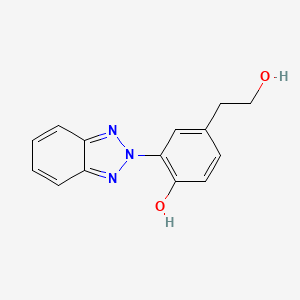
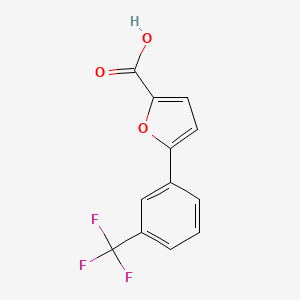
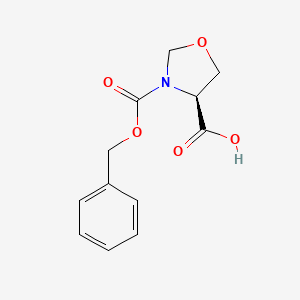
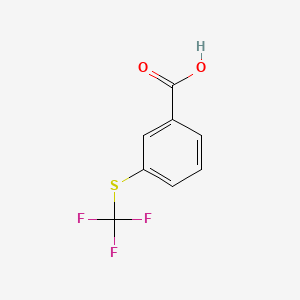
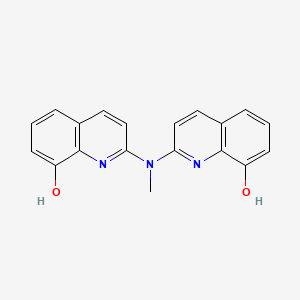
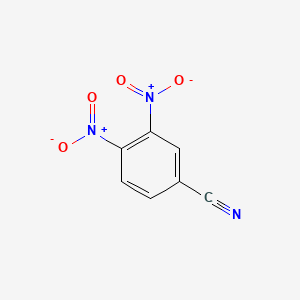
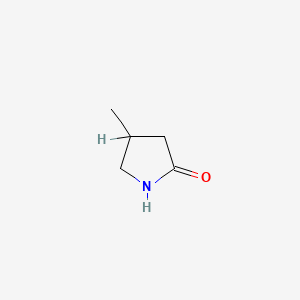
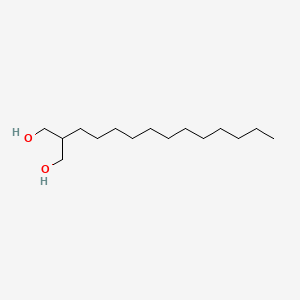
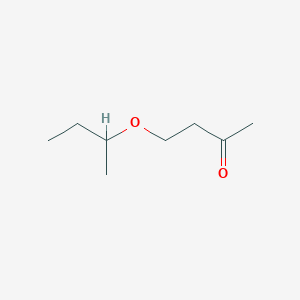
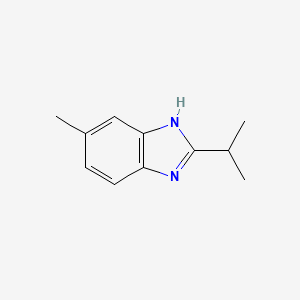
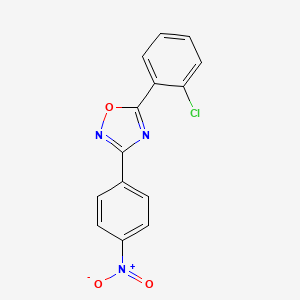
![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)
